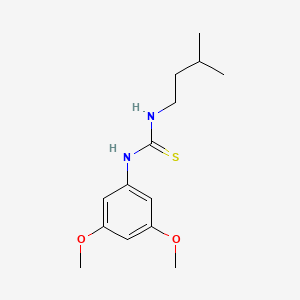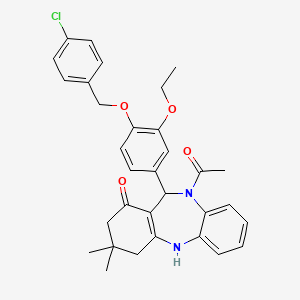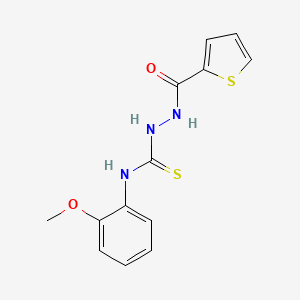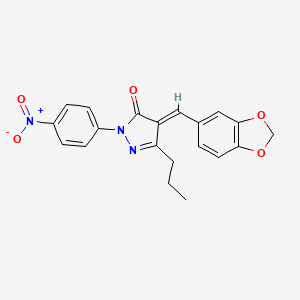![molecular formula C18H12IN3O B10864938 4-[5-(2-Iodophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B10864938.png)
4-[5-(2-Iodophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-IODOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that features an oxadiazole ring fused with iodophenyl and methylquinolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-IODOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable oxidizing agent.
Attachment of the Methylquinolyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling, where the quinoline derivative is reacted with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the iodophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using iodine or bromine, and nucleophilic substitution using amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Pharmaceuticals: Investigated for its potential as an anti-cancer or anti-microbial agent due to its unique structure.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-(2-IODOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity. The iodophenyl group can facilitate binding to hydrophobic pockets, while the quinoline moiety can intercalate with DNA.
Catalysis: As a ligand, it can stabilize transition states and facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-Oxadiazole: Lacks the iodine and quinoline groups, making it less versatile in biological applications.
3-(2-Methyl-4-Quinolyl)-1,2,4-Oxadiazole: Similar but without the iodophenyl group, affecting its reactivity and binding properties.
Uniqueness
5-(2-IODOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is unique due to the combination of the iodophenyl and methylquinolyl groups, which confer distinct electronic and steric properties, enhancing its utility in various applications.
This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C18H12IN3O |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
5-(2-iodophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H12IN3O/c1-11-10-14(12-6-3-5-9-16(12)20-11)17-21-18(23-22-17)13-7-2-4-8-15(13)19/h2-10H,1H3 |
InChI Key |
HBTRJSQYWAEMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=CC=C4I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-imino-5,6-dimethyl-7-(4-methylphenyl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol](/img/structure/B10864859.png)
![N-{(5Z)-5-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzamide](/img/structure/B10864863.png)

![phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B10864866.png)
![7-[(E)-(4-bromophenyl)diazenyl]-6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10864868.png)
![2-cycloheptyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10864871.png)



![2-Chlorobenzyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B10864906.png)
![2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether](/img/structure/B10864909.png)
![5,6-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10864914.png)
![dimethyl 5-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzene-1,3-dicarboxylate](/img/structure/B10864915.png)
![6-Amino-4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10864934.png)
